Dihydroorotase Inhibition: Weak Activity Confirms a Distinct Selectivity Profile vs. N-Cyclopentyl and 5-Benzylsulfanyl Analogs
CAS 303090-82-6 was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites at 10 µM concentration and pH 7.37, yielding an IC₅₀ of 1.00E+6 nM (1 mM), indicating essentially no meaningful inhibition at this concentration [1]. In contrast, no published dihydroorotase inhibition data exist for related active thiadiazole analogs such as the N-cyclopentyl derivative (SMR000142307), which instead shows weak activity (EC₅₀ >55.7 µM) against the unrelated target EIF2AK3 kinase [2]. Meanwhile, the 5-benzylsulfanyl N-(4-ethoxyphenyl)acetamide analog demonstrates potent cytotoxicity (IC₅₀ 2.44 µM against LoVo colon cancer cells), representing a >400-fold potency increase over the near-inactive CAS 303090-82-6 in entirely different assay contexts . This dramatic divergence in both target engagement and potency underscores that CAS 303090-82-6 occupies a unique selectivity niche within this chemical series.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (mouse Ehrlich ascites) |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+6 nM (1 mM) at 10 µM, pH 7.37 |
| Comparator Or Baseline | N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (SMR000142307): EC₅₀ >5.57E+4 nM against human EIF2AK3 kinase (different target); 5-benzylsulfanyl N-(4-ethoxyphenyl)acetamide analog: IC₅₀ = 2.44 µM against LoVo cells (different assay) |
| Quantified Difference | >400-fold potency gap between CAS 303090-82-6 (dihydroorotase IC₅₀ ~1 mM) and structurally related active analog (LoVo IC₅₀ 2.44 µM) |
| Conditions | Dihydroorotase assay: mouse Ehrlich ascites, 10 µM compound, pH 7.37 [1]; EIF2AK3 assay: human kinase, Scripps Research Institute HTS [2]; LoVo cytotoxicity: MTT assay, 48 h |
Why This Matters
Researchers seeking a dihydroorotase-inactive control compound within the thiadiazole-acetamide series can rely on CAS 303090-82-6, whereas analogs with different N-substituents or 5-position modifications should be selected for target-based screens requiring potency.
- [1] BindingDB Entry: N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide. IC₅₀ = 1.00E+6 nM against dihydroorotase from mouse Ehrlich ascites at pH 7.37, 10 µM. Accessed May 2026. View Source
- [2] BindingDB Entry BDBM46459: N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide (SMR000142307/MLS000534872). EC₅₀ >5.57E+4 nM against human EIF2AK3 kinase (PubChem AID 1528). Accessed May 2026. View Source
